molecular formula C12H9NS B1352657 6-thiophen-2-yl-1H-indole CAS No. 243972-30-7

6-thiophen-2-yl-1H-indole

Cat. No.: B1352657
CAS No.: 243972-30-7
M. Wt: 199.27 g/mol
InChI Key: KIHGQIOEKNMYHK-UHFFFAOYSA-N
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Description

“6-thiophen-2-yl-1H-indole” is a compound that contains an indole nucleus, which is a bioactive aromatic compound . It also contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .

Scientific Research Applications

Antioxidant Activity

6-thiophen-2-yl-1H-indole derivatives have shown promise as antioxidants. For instance, the synthesis and biological evaluation of novel 1H-3-Indolyl derivatives, including those with thiophene, demonstrated significant antioxidant activities, surpassing even ascorbic acid in some cases. These findings suggest potential applications in medicinal chemistry for developing superior antioxidant compounds (Aziz et al., 2021).

Electrochromic Properties

The electrosynthesis of novel indole-based polymers, incorporating thiophene units, has been explored for their electrochromic properties. These studies revealed color change abilities and high coloration efficiency, suggesting applications in materials science for developing advanced display technologies (Carbas et al., 2017).

Antimicrobial and Antioxidant Agents

Compounds derived from this compound have been synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds have shown excellent activities compared to standard drugs, indicating potential in pharmaceutical applications (Gopi et al., 2016).

Organic Semiconductors

Synthesis of thiophene derivatives, end-functionalized with various groups including indole, has been investigated for their application as organic semiconductors. These compounds have shown promising characteristics for use in organic thin-film transistors, contributing to the field of organic electronics (Han et al., 2015).

Anticonvulsant Agents

Research into indole C-3 substituted derivatives, including those with thiophene, has identified compounds with significant anticonvulsant properties. These findings have implications for the development of new therapeutic agents for epilepsy and related disorders (Ahuja & Siddiqui, 2014).

HIV-1 Reverse Transcriptase Inhibitors

New derivatives of 2-(thiophen-2-yl)-1H-indole have been designed and evaluated for inhibiting HIV-1 reverse transcriptase enzyme. Some compounds exhibited superior inhibition potency, suggesting their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (El‐Hussieny et al., 2019).

Electrooxidation Catalysts

Indole derivatives have been synthesized and evaluated as metal-free catalysts for glucose electrooxidation, indicatingpotential use in fuel cells. These studies demonstrate the electrochemical properties of these compounds and their efficiency in glucose electrooxidation, highlighting their application in energy research (Hamad et al., 2021).

Anti-Tubercular Activity

Indole chalcones, including those with thiophene units, have been synthesized and evaluated against Mycobacterium tuberculosis. Certain compounds showed high anti-tubercular activity, indicating their potential as therapeutic agents against tuberculosis (Ramesh et al., 2020).

Antioxidant and Antimicrobial Properties

Novel indole derivatives have been explored for their antioxidant, antimicrobial, and cytotoxic properties. These compounds, including those with thiophene, have shown promising results in antioxidant and antimicrobial assays, suggesting applications in pharmaceutical and healthcare industries (Kurt-Kızıldoğan et al., 2020).

Organic Light-Emitting Diodes (OLEDs)

Research into indole-linked triazine-dibenzothiophene/dibenzofuran-based host materials has demonstrated their efficacy in green and red phosphorescent organic light-emitting diodes. These compounds show potential for use in advanced display technologies and lighting solutions (Wang et al., 2020).

Anti-Leishmanial Activity

A series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives have been synthesized and evaluated for their anti-leishmanial activity against Leishmania parasites. Some compounds displayed potent activity, suggesting their potential as therapeutic agents for leishmaniasis (Ashok et al., 2017).

Biochemical Analysis

Biochemical Properties

6-Thiophen-2-yl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives are known to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of this compound with these biomolecules are primarily through binding to specific receptors or active sites, leading to inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in inflammation and cancer . The compound’s impact on cell signaling pathways can lead to altered cellular responses, such as changes in proliferation, apoptosis, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, indole derivatives have been reported to inhibit protein kinases, which play a crucial role in cell signaling . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo chemical changes that affect its activity and function. Studies have shown that indole derivatives can degrade under certain conditions, leading to a loss of biological activity . Long-term effects on cellular function have also been observed, with some compounds showing sustained activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, toxic or adverse effects may be observed . Threshold effects are also important to consider, as they can influence the compound’s efficacy and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, indole derivatives have been shown to influence the activity of cytochrome P450 enzymes, which play a key role in drug metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

6-thiophen-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c1-2-12(14-7-1)10-4-3-9-5-6-13-11(9)8-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHGQIOEKNMYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455792
Record name 6-thiophen-2-yl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243972-30-7
Record name 6-thiophen-2-yl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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